molecular formula C10H9NO2S B8637186 Methyl 4-Methylbenzothiazole-5-carboxylate

Methyl 4-Methylbenzothiazole-5-carboxylate

Cat. No.: B8637186
M. Wt: 207.25 g/mol
InChI Key: VGRPVRYTAIZMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Methylbenzothiazole-5-carboxylate is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 4-methyl-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-6-7(10(12)13-2)3-4-8-9(6)11-5-14-8/h3-5H,1-2H3

InChI Key

VGRPVRYTAIZMTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CS2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

15 g of methyl 2-amino-4-methylbenzothiazole-5-carboxylate (0.07 mol) were initially charged in 450 ml of phosphoric acid, and the mixture was cooled to −8° C. 27.9 g of NaNO2 (0.4 mol) in 30 ml of water were then added dropwise such that the temperature did not exceed −4° C. The diazonium salt was then added dropwise, at 5-10° C., to 169 ml of hypophosphoric acid, and the mixture was stirred at 20° C. overnight. The reaction solution was then neutralized and extracted exhaustively with ethyl acetate. The organic phases Age were washed and dried and the solvent was then removed.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
27.9 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
169 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.